2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate
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Description
2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate is a useful research compound. Its molecular formula is C18H12FNO5 and its molecular weight is 341.294. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Properties
2-(4-Fluorophenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate has shown potential in the field of anticonvulsant research. Studies have highlighted the synthesis and evaluation of derivatives of this compound for their anticonvulsant properties. For instance, Kamiński et al. (2011) synthesized piperazine or morpholine acetamides derived from this compound and found them effective in the maximal electroshock (MES) screen, indicating potential as anticonvulsant agents (Kamiński et al., 2011).
Anti-Inflammatory Activity
This compound has been explored for its anti-inflammatory potential. Nikalje et al. (2015) synthesized derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetate and evaluated them for anti-inflammatory activity, finding promising results in both in vitro and in vivo models (Nikalje et al., 2015).
Alzheimer's Disease Treatment
Research into Alzheimer's disease treatment has also utilized this compound. Deng et al. (2019) designed and synthesized new compounds, including derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetate, as dual cholinesterase and beta-secretase inhibitors, showing potential without toxicity (Deng et al., 2019).
Corrosion Inhibition
In the field of material science, derivatives of this compound have been synthesized for corrosion inhibition applications. Shamaya et al. (2021) synthesized N-hydroxyphthalimide derivatives, including 1,3-dioxoisoindolin-2-yl acetate derivatives, and found them effective as corrosion inhibitors for carbon steel in HCl solution (Shamaya et al., 2021).
Antimicrobial Activity
The antimicrobial properties of this compound's derivatives have been investigated. Bedair et al. (2006) synthesized derivatives from (dioxoisoindolin-2-yl)phenylacetic acid and reported some compounds showing promising antimicrobial activities (Bedair et al., 2006).
Polymer Science
In polymer science, Faghihi et al. (2010) prepared optically active polyamides with pendent groups including 4-nitro-1,3-dioxoisoindolin-2-yl, showcasing their solubility in various solvents and potential applications in materials science (Faghihi et al., 2010).
Properties
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FNO5/c19-12-7-5-11(6-8-12)15(21)10-25-16(22)9-20-17(23)13-3-1-2-4-14(13)18(20)24/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSPIWWZZQSJIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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